molecular formula C9H10F2N2 B12936584 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

Cat. No.: B12936584
M. Wt: 184.19 g/mol
InChI Key: UXILMPIDCGOVNP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an azetidinyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidinyl and difluoromethyl groups contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid: Contains an azetidinyl group and a trifluoromethyl-substituted pyridine ring.

Uniqueness

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine is unique due to the presence of both an azetidinyl group and a difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds. These structural features may enhance its reactivity and binding interactions in various applications.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-(difluoromethyl)pyridine

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2

InChI Key

UXILMPIDCGOVNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)C(F)F

Origin of Product

United States

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